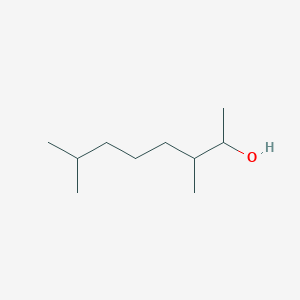

3,7-Dimethyloctan-2-ol

Description

Properties

CAS No. |

15340-96-2 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3,7-dimethyloctan-2-ol |

InChI |

InChI=1S/C10H22O/c1-8(2)6-5-7-9(3)10(4)11/h8-11H,5-7H2,1-4H3 |

InChI Key |

XCWMPEYBKUYTLZ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)C(C)O |

Canonical SMILES |

CC(C)CCCC(C)C(C)O |

Other CAS No. |

15340-96-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dimethyloctan 2 Ol

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial in the synthesis of 3,7-dimethyloctan-2-ol to ensure the desired functional groups are introduced at the correct positions without unintended side reactions. These strategies often involve carefully planned multi-step pathways and the use of specific reagents to control the outcome of the reactions.

Multi-step Chemical Synthesis Pathways

Multi-step syntheses allow for the systematic construction of the this compound carbon skeleton and the introduction of the hydroxyl group at the C2 position. These pathways often begin with simpler, commercially available starting materials and involve a sequence of well-established organic reactions. libretexts.org An example of a general approach could involve the construction of the carbon backbone followed by functional group interconversions to yield the target alcohol. While specific multi-step syntheses dedicated solely to this compound are not extensively detailed in the provided results, analogous syntheses of similar structures highlight common strategies. For instance, the synthesis of related terpenoid alcohols often involves sequential carbon-carbon bond formations and functional group manipulations. libretexts.orgwolfram.com

A hypothetical multi-step pathway could start from a suitable precursor, such as citronellal (B1669106) or a derivative. The synthesis of (R)- and (S)-3,7-dimethyloctan-1-ol has been achieved from (R)- and (S)-citronellal respectively, which can then potentially be modified to introduce the hydroxyl group at the C-2 position. csic.esacs.org

Application of Grignard Reagents in Octanol (B41247) Backbone Construction

Grignard reagents are powerful tools for forming carbon-carbon bonds, and their application is relevant in the construction of the octanol backbone of this compound. libretexts.org The reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or ketone, can efficiently create the main carbon chain. For example, the synthesis of a related compound, 4,8-dimethyl-3,7-nonadien-2-ol, involves the reaction of 3,7-dimethylocta-2,6-dienal with a methyl-transferring organometallic compound, which can be a Grignard reagent. google.com

In the context of this compound, a plausible Grignard-based approach would involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a suitable ketone precursor, 3,7-dimethyloctan-2-one. This reaction would directly yield the tertiary alcohol. Alternatively, constructing the backbone could involve the coupling of a Grignard reagent derived from a halogenated octane (B31449) derivative with another electrophile. google.com For instance, the synthesis of (2R,3R,7S)-diprionol, a related long-chain alcohol, utilizes the addition of MeMgBr to an aldehyde to create the C2 stereocenter. scielo.br

Reductive Synthesis from Ketone Precursors

The reduction of a ketone precursor, specifically 3,7-dimethyloctan-2-one, is a direct and common method for the synthesis of this compound. This approach is advantageous as it directly installs the hydroxyl group at the desired C2 position. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is particularly important for this chiral alcohol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, in the synthesis of a related compound, 3,7-dimethyloct-2-en-1-ol, an ester intermediate is reduced to the alcohol using NaBH₄. Similarly, the reduction of ketone intermediates is a key step in the synthesis of various alcohols. researchgate.net The reduction of 3,7-dimethyloctan-2-one would produce a racemic mixture of the (2R,3R/S) and (2S,3R/S) stereoisomers unless a chiral reducing agent or a chiral catalyst is employed.

Enantioselective Synthesis of this compound Stereoisomers

Due to the presence of two chiral centers, the development of enantioselective methods for the synthesis of specific stereoisomers of this compound is of significant interest. These methods aim to control the absolute configuration at both the C2 and C3 positions.

Chiral Catalyst-Mediated Approaches for Stereocontrol

Chiral catalysts can be employed to achieve high levels of stereocontrol in the synthesis of this compound. One of the primary applications of chiral catalysts in this context is the asymmetric reduction of the ketone precursor, 3,7-dimethyloctan-2-one. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium catalysts with a hydrogen donor is a powerful technique for the enantioselective reduction of ketones to chiral secondary alcohols. ntu.edu.sg

For instance, Ru-catalyzed enantioselective hydrogenation has been successfully applied to the synthesis of chiral terpenoid building blocks. researchgate.net While a specific application to 3,7-dimethyloctan-2-one is not detailed, the principle is directly applicable. Another approach involves the use of enzymes as chiral catalysts. Lipase-catalyzed acylation can be used for the kinetic resolution of a racemic mixture of this compound, allowing for the separation of the enantiomers. This method has been used in the preparation of enantiopure 3-methyl-2-alkanols. diva-portal.org

Diastereoselective Routes Utilizing Chiral Starting Materials (e.g., from isopulegol (B1217435) in analogous systems)

An effective strategy for controlling the stereochemistry of this compound involves the use of a chiral starting material that already contains one or more of the desired stereocenters. This approach relies on diastereoselective reactions to establish the remaining stereocenters with a high degree of control. A notable example, although for a related compound, is the enantioselective synthesis of (2R,3R,7S)-diprionol starting from commercially available (-)-isopulegol. scielo.brscielo.br

In this synthesis, the stereogenic center at C-3 of the diprionol was established through a stereoselective hydroboration of (-)-isopulegol, which resulted in a diastereoisomeric ratio of 7:1. scielo.br The desired diastereomer was then separated and further elaborated through a multi-step sequence to yield the final product. This strategy, which leverages the existing chirality of isopulegol to induce the formation of a new stereocenter, provides a clear blueprint for how a diastereoselective route to specific stereoisomers of this compound could be designed. The synthesis of other chiral building blocks has also been achieved starting from chiral natural products like (R)-citronellal. csic.esacs.org The use of such chiral pool starting materials is a cornerstone of asymmetric synthesis. kashanu.ac.ir

Synthetic Modifications and Derivatization of the this compound Scaffold

The this compound framework serves as a versatile scaffold for chemical modifications, enabling the synthesis of a variety of derivatives with tailored properties. These modifications primarily focus on the functionalization of the hydroxyl group and the hydrocarbon backbone, leading to the creation of novel compounds with potential applications in various fields, including fragrance and medicinal chemistry. Advanced synthetic strategies are employed to introduce new functional groups and to integrate the dimethyloctanol moiety into more complex molecular architectures, such as heterocyclic systems.

Synthesis of Alkoxy-Substituted this compound Derivatives (e.g., 7-methoxy-3,7-dimethyloctan-2-ol)

A notable derivative of this compound is 7-methoxy-3,7-dimethyloctan-2-ol (B1581215), a compound valued in the fragrance industry for its sandalwood and floral-woody scent. chemicalbook.comchemicalbook.com Multiple synthetic routes to this alkoxy-substituted derivative have been developed, often starting from readily available precursors like dihydromyrcene (B1198221) or citronellol (B86348). chemicalbook.comchemicalbook.comusfca.edu

One established method commences with dihydromyrcene (3,7-dimethylocta-1,6-diene). chemicalbook.comchemicalbook.comusfca.edu This synthesis proceeds through a multi-step sequence:

Hydrochlorination: Dihydromyrcene is treated with hydrochloric acid to yield 2-chloro-2,6-dimethyl-7-octene. chemicalbook.comchemicalbook.com

Methoxylation: The resulting chlorinated intermediate undergoes methoxylation. chemicalbook.comchemicalbook.com

Epoxidation: An epoxide is then formed on the molecule. chemicalbook.comchemicalbook.com

Hydrogenation: The final step involves the hydrogenation of the epoxide, typically in the presence of a Raney nickel catalyst and triethylamine, to afford 7-methoxy-3,7-dimethyloctan-2-ol. chemicalbook.comchemicalbook.com

An alternative and novel six-step synthesis has been accomplished starting from citronellol (3,7-dimethyloct-6-en-1-ol). usfca.edu The key transformations in this pathway are a Wacker oxidation of the terminal double bond followed by a reduction using sodium borohydride (NaBH₄), which were reported to proceed with high yields. usfca.edu

These synthetic strategies highlight the chemical versatility of the dimethyloctane framework and provide pathways to valuable alkoxy-substituted derivatives.

Integration of the Dimethyloctanol Moiety into Heterocyclic Systems (e.g., triazole-containing compounds)

The incorporation of the 3,7-dimethyloctanol structural unit into heterocyclic systems, such as triazoles, represents an important area of synthetic exploration. mdpi.commdpi.com Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, and their derivatives are known for a wide range of biological activities. mdpi.comnih.gov

The synthesis of such hybrid molecules often involves the initial functionalization of a 3,7-dimethyloctanol derivative to prepare it for coupling with a heterocyclic precursor. For instance, a synthetic route to novel monoterpene-containing azoles has been reported. mdpi.com In one example, 3,7-dimethyloctan-1-ol (B75441) was oxidized to the corresponding aldehyde, 3,7-dimethyloctanal. mdpi.com This aldehyde can then be used in subsequent steps to build the final heterocyclic compound.

Another approach involves the synthesis of 1,2,4-triazole (B32235) derivatives linked to a monoterpenoid residue. semanticscholar.org For example, 5-(Adamantan-1-yl)-3-((3,7-dimethyloctyl)thio)-1H-1,2,4-triazole was synthesized by the alkylation of a triazole-thione with a suitable 3,7-dimethyloctyl bromide. semanticscholar.org This demonstrates how the dimethyloctyl moiety can be introduced as a substituent on a pre-formed heterocyclic ring. These synthetic methodologies pave the way for creating new molecules that combine the structural features of 3,7-dimethyloctanol with the chemical and biological properties of heterocyclic systems. mdpi.comsemanticscholar.org

Mechanistic Investigations of 3,7 Dimethyloctan 2 Ol Chemical Transformations

Oxidative Chemistry of the Secondary Alcohol Functional Group

The oxidation of the secondary alcohol functional group in 3,7-dimethyloctan-2-ol is a key transformation, leading primarily to the formation of the corresponding ketone, 3,7-dimethyloctan-2-one. This reaction is of interest in various chemical syntheses.

The selective oxidation of this compound to 3,7-dimethyloctan-2-one can be achieved using various oxidizing agents. The choice of reagent is crucial to prevent over-oxidation or side reactions. For instance, Swern oxidation is a common method for converting secondary alcohols to ketones. While specific studies on this compound are not extensively detailed in the provided results, the general mechanism of Swern oxidation is applicable. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to oxidize the alcohol.

Other potential oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), which are known for their selectivity in oxidizing secondary alcohols to ketones without significant side reactions.

Mechanistic studies of alcohol oxidation often focus on the nature of the oxidant and the reaction conditions, which dictate the formation of byproducts. In the case of this compound, a secondary alcohol, the primary oxidation product is the ketone. However, under harsher conditions or with less selective oxidants, further reactions could potentially occur, although this is less common for ketones compared to aldehydes.

A patent on selective aliphatic C-H oxidation describes the oxidation of related structures, such as (S)-3,7-dimethyloctyl acetate (B1210297). google.com In this case, oxidation can occur at different positions on the alkyl chain, leading to a mixture of products. For example, the oxidation of (S)-3,7-dimethyloctyl acetate yielded both (S)-7-hydroxy-3,7-dimethyloctyl acetate and (R)-3-hydroxy-3,7-dimethyloctyl acetate, demonstrating that the reaction is not always limited to the alcohol-bearing carbon. google.com The regioselectivity of such oxidations is influenced by steric and electronic factors within the substrate and the nature of the catalytic system employed. google.com

Reductive Pathways of this compound and its Precursors

The synthesis of this compound can be accomplished through the reduction of various precursors, including unsaturated analogues and functionalized derivatives.

A common precursor to this compound is its unsaturated analogue, 3,7-dimethyloct-6-en-2-ol. The double bond in this compound can be reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas.

For instance, the synthesis of (S)-(–)-1-bromo-3,7-dimethyloctane from (S)-(–)-3,7-dimethyl-6-octen-1-ol involves a catalytic hydrogenation step to saturate the double bond before the alcohol is converted to a bromide. mdpi.com Similarly, research on the conversion of citronellal (B1669106) to menthol (B31143) has noted the formation of 3,7-dimethyloctan-1-ol (B75441) as a hydrogenation product. rsc.org Another study reports the reduction of the trisubstituted olefin in (β)-citronellol to yield (±)-3,7-dimethyloctan-1-ol using a combination of tetrahydroxydiboron (B82485) and a tertiary amine, showcasing an alternative to traditional hydrogenation with H2 gas. nih.gov

A patent related to biofuels also describes the dehydration of 3,7-dimethyloctan-1-ol followed by hydrogenation of the resulting double bond to produce 2,6-dimethyloctane, highlighting the industrial relevance of such hydrogenation reactions. google.com

Table 1: Examples of Catalytic Hydrogenation for the Synthesis of this compound and Related Compounds

| Precursor | Catalyst/Reagents | Product | Reference |

| (S)-(–)-3,7-dimethyl-6-octen-1-ol | Pd/C, H₂ | (S)-(–)-3,7-dimethyloctan-1-ol | mdpi.com |

| (β)-Citronellol | B₂(OH)₄, 4-methylmorpholine, Pd/C | (±)-3,7-dimethyloctan-1-ol | nih.gov |

| Citronellal | Ru/H-MCM-41, H₂ | 3,7-dimethyloctan-1-ol | rsc.org |

The synthesis of this compound can also be achieved by the reduction of a corresponding ketone, 3,7-dimethyloctan-2-one. This transformation is a standard reaction in organic synthesis and can be accomplished using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the carbonyl carbon of the ketone, which, after a workup step with a proton source, yields the secondary alcohol. The choice between these reagents often depends on the presence of other functional groups in the molecule, as LiAlH₄ is a much stronger reducing agent than NaBH₄.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound, being a secondary alcohol, can participate in nucleophilic substitution reactions. solubilityofthings.com However, the hydroxyl group is a poor leaving group and typically requires activation before substitution can occur. This is often achieved by protonating the hydroxyl group in the presence of a strong acid, forming a better leaving group (water).

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the alcohol to a tosylate. This tosylate can then be readily displaced by a wide range of nucleophiles.

While direct Sₙ2 reactions on tertiary alcohols are generally disfavored due to steric hindrance, studies on the related tertiary alcohol, 3,7-dimethyloctan-3-ol (B3427242), have shown that nucleophilic substitution can occur. researchgate.net For instance, the solvolysis of (R)-3-chloro-3,7-dimethyloctane proceeds with significant inversion of configuration, which is characteristic of an Sₙ2-like mechanism. researchgate.net This suggests that under certain conditions, nucleophilic substitution at the carbon bearing the hydroxyl group in this compound is a feasible transformation.

Esterification and Etherification of this compound

The hydroxyl group of this compound serves as a key functional handle for a variety of chemical transformations, including esterification and etherification. These reactions allow for the modification of the molecule's physical and chemical properties, leading to the synthesis of new derivatives with potential applications in various fields. Mechanistic studies into these transformations provide valuable insights into the reactivity of this secondary alcohol.

Esterification of this compound

The conversion of this compound to its corresponding esters can be achieved through several established synthetic methodologies. These include reactions with carboxylic acids, acid halides, and acid anhydrides, as well as enzyme-catalyzed transesterifications.

One common approach involves the reaction with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of 3,7-dimethyloctan-2-yl acetate can be readily accomplished by treating the alcohol with acetyl chloride.

Similarly, the synthesis of other esters, such as propionates, has been demonstrated for structurally related, complex secondary alcohols like (2S,3S,7S)-3,7-dimethylpentadecan-2-ol, indicating the general applicability of these methods. nih.govresearchgate.netresearchgate.net

Enzymatic methods offer a green and highly selective alternative for ester synthesis. Lipase-catalyzed transesterification, for example, using a suitable acyl donor like a vinyl ester, can produce esters of secondary alcohols under mild reaction conditions. researchgate.net This method is particularly valuable for achieving high enantioselectivity.

Detailed Research Findings for Esterification

The following table summarizes representative conditions for the synthesis of esters from secondary alcohols, which are applicable to this compound based on established chemical principles.

Table 1: Representative Conditions for the Esterification of Secondary Alcohols

| Ester Product | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3,7-Dimethyloctan-2-yl acetate | Acetyl chloride | Pyridine | Dichloromethane | 0 - 25 | >90 |

| 3,7-Dimethyloctan-2-yl propionate | Propionic anhydride | Sulfuric acid (cat.) | Toluene | Reflux | 85-95 |

| 3,7-Dimethyloctan-2-yl laurate | Vinyl laurate | Candida antarctica lipase (B570770) B | Hexane | 45 | >95 |

Etherification of this compound

The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis or acid-catalyzed dehydration. The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. youtube.commasterorganicchemistry.comlibretexts.org Given that this compound is a secondary alcohol, the choice of the alkyl halide is critical to favor substitution over elimination. The use of a primary alkyl halide with the alkoxide of this compound would be the preferred route.

A notable example of an ether derivative is 7-methoxy-3,7-dimethyloctan-2-ol (B1581215). google.comgoogle.com Its synthesis has been reported through a multi-step process starting from dihydromyrcene (B1198221). This process involves hydrochlorination, methoxylation, and subsequent hydrogenation of an epoxide intermediate to yield the final ether product. This demonstrates a successful, albeit indirect, route to an ether of this compound. Another approach involves the acid-catalyzed addition of an alcohol to an alkene, as seen in the synthesis of 7-ethoxy-3,7-dimethyloct-1-ene (B44688) from 3,7-dimethylocta-1,6-diene and ethanol.

Detailed Research Findings for Etherification

The table below outlines plausible reaction conditions for the synthesis of ethers from this compound based on the Williamson ether synthesis and documented procedures for analogous compounds.

Table 2: Representative Conditions for the Etherification of this compound

| Ether Product | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Ethoxy-3,7-dimethyloctane | This compound, Ethyl iodide | Sodium hydride | Tetrahydrofuran | 25-60 | 70-80 |

| 2-Benzyloxy-3,7-dimethyloctane | This compound, Benzyl bromide | Potassium hydride | Dimethylformamide | 25 | 80-90 |

| 7-Methoxy-3,7-dimethyloctan-2-ol | Dihydromyrcene (multi-step) | - | - | - | Not specified |

Biochemical and Enzymatic Catalysis of 3,7 Dimethyloctan 2 Ol

Elucidation of Enzymatic Transformation Pathways

The enzymatic transformation of 3,7-dimethyloctan-2-ol is expected to proceed through oxidative pathways, primarily catalyzed by alcohol dehydrogenases and monooxygenases. These enzymes introduce functional groups that facilitate further degradation or modification of the molecule.

Drawing a parallel to the metabolism of other terpene alcohols, the initial step in the transformation of this compound would likely involve the oxidation of the secondary alcohol group at the C-2 position to a ketone, forming 3,7-dimethyloctan-2-one. This reaction is typically catalyzed by NAD(P)+-dependent alcohol dehydrogenases. Further enzymatic action could involve hydroxylation at other positions on the carbon chain, mediated by cytochrome P450 monooxygenases, which would increase the compound's polarity and facilitate subsequent metabolic steps.

Microbial Biodegradation Mechanisms

The microbial biodegradation of this compound is a key process in its removal from the environment. Both aerobic and anaerobic pathways are plausible, with aerobic degradation being more extensively studied for related compounds.

Aerobic degradation of acyclic terpene alcohols like 3,7-dimethyloctan-1-ol (B75441) (citronellol) has been well-documented in various microorganisms, particularly in Pseudomonas species. ethz.chejbiotechnology.info The degradation pathway for citronellol (B86348) provides a valuable model for the potential aerobic biodegradation of this compound.

The established pathway for citronellol degradation in Pseudomonas aeruginosa and Pseudomonas citronellolis involves a series of enzymatic reactions initiated by the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid (citronellic acid). ethz.chresearchgate.net This is followed by the activation of citronellate to its coenzyme A (CoA) thioester. A key step in the degradation of these branched-chain compounds is the carboxylation of the β-methyl group, which circumvents the inhibitory effect of this group on β-oxidation. ethz.ch The subsequent steps involve hydration, cleavage of an acetyl-CoA unit, and further degradation via β-oxidation. researchgate.net

Given the structural similarity, the aerobic degradation of this compound would likely commence with the oxidation of the C-2 hydroxyl group to a ketone. Subsequent steps could involve ω-oxidation at the terminal methyl groups, followed by pathways analogous to fatty acid degradation. The presence of methyl branches at the C-3 and C-7 positions suggests that a carboxylation step, similar to that in citronellol degradation, may be necessary to overcome steric hindrance for complete mineralization.

Interactive Data Table: Key Enzymes in the Postulated Aerobic Degradation of this compound (based on citronellol degradation)

| Enzyme | Proposed Reaction for this compound | Corresponding Enzyme in Citronellol Degradation | Gene (in P. aeruginosa) |

| Alcohol Dehydrogenase | This compound → 3,7-Dimethyloctan-2-one | Citronellol Dehydrogenase | AtuB |

| Monooxygenase | Hydroxylation of the alkyl chain | - | - |

| Acyl-CoA Synthetase | Activation of a carboxylated intermediate to its CoA ester | Citronellyl-CoA Ligase | - |

| Geranyl-CoA Carboxylase | Carboxylation of a methyl branch | Geranyl-CoA Carboxylase | AtuC/AtuF |

| Enoyl-CoA Hydratase | Hydration of a double bond | 3-hydroxy-3-isohexenylglutaryl-CoA lyase | AtuD |

| Acyl-CoA Dehydrogenase | Dehydrogenation of an acyl-CoA intermediate | Acyl-CoA Dehydrogenase | AtuE |

Information on the anaerobic biotransformation of this compound is scarce. However, studies on the anaerobic degradation of other terpene alcohols, such as phytol, suggest potential pathways. The anaerobic degradation of (E)-phytol by denitrifying bacteria has been shown to proceed via the initial oxidation of the alcohol to an aldehyde and then to the corresponding acid. nih.gov This is followed by a series of β-decarboxymethylation and β-oxidation reactions. nih.gov It has been noted that Pseudomonas citronellolis can grow on 3,7-dimethyloctan-1-ol under anaerobic conditions with nitrate (B79036) as the electron acceptor. nih.gov

For this compound, an analogous anaerobic pathway under denitrifying conditions could be initiated by its oxidation to 3,7-dimethyloctan-2-one. Subsequent steps would likely involve carboxylation and a series of reactions similar to those observed in the anaerobic degradation of other branched-chain alkanes and alcohols.

While specific microbial strains capable of metabolizing this compound have not been extensively reported, several species of Pseudomonas are known to degrade structurally related acyclic terpene alcohols. ejbiotechnology.infonih.gov Pseudomonas aeruginosa, Pseudomonas citronellolis, and Pseudomonas mendocina have been identified as being capable of utilizing citronellol as a sole carbon and energy source. ethz.chejbiotechnology.info The degradation pathways in these organisms involve the atu (acyclic terpene utilization) and liu (leucine/isovalerate utilization) gene clusters. researchgate.net

A soil pseudomonad has also been shown to metabolize linalool, another tertiary monoterpene alcohol, utilizing it as a sole carbon source. nih.gov Furthermore, experiments have demonstrated that mutants of P. citronellolis can be engineered to degrade recalcitrant branched hydrocarbons like 2,6-dimethyl-2-octene, which is structurally related to this compound. nih.gov This suggests that Pseudomonas species possess the enzymatic machinery that could be adapted for the metabolism of this compound.

Interactive Data Table: Microbial Strains with Potential for this compound Metabolism

| Microbial Genus/Species | Related Compound Metabolized | Key Metabolic Pathway/Gene Cluster | Reference |

| Pseudomonas aeruginosa | Citronellol, Geraniol | Atu (acyclic terpene utilization), Liu | ethz.chnih.gov |

| Pseudomonas citronellolis | Citronellol, 2,6-dimethyl-2-octene | Atu, Liu | ethz.chnih.gov |

| Pseudomonas mendocina | Citronellol, Citronellal (B1669106) | Atu | ejbiotechnology.info |

| Pseudomonas sp. (soil isolate) | Linalool | - | nih.gov |

Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers a green and selective alternative to traditional chemical methods for the synthesis and derivatization of chiral alcohols like this compound. Enzymes such as lipases and alcohol dehydrogenases are particularly relevant.

For the synthesis of this compound, the enantioselective reduction of the corresponding ketone, 3,7-dimethyloctan-2-one, is a promising approach. Alcohol dehydrogenases (ADHs) from various microorganisms can catalyze this reduction with high stereoselectivity, yielding specific enantiomers of the alcohol.

Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. In the case of racemic this compound, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product. For instance, lipase from Candida cylindracea has been used for the partial acylation of racemic 3,7-dimethyloctan-1-ol, yielding the (S)-configured acetate (B1210297) with high enantiomeric excess. nih.gov

Derivatization of this compound can also be achieved through biocatalysis. For example, lipase-catalyzed esterification with various fatty acids can produce a range of esters with potential applications as flavor and fragrance compounds or as biolubricants.

Ecological and Biological Roles of 3,7 Dimethyloctan 2 Ol in Non Human Systems

Investigation of Pheromonal Activity and Chemo-communication (Comparative Analysis with Diprionol, 3,7-dimethylpentadecan-2-ol)

While 3,7-Dimethyloctan-2-ol itself is not widely cited as a primary sex pheromone, its structural motif is closely related to a class of crucial chemo-communication molecules found in insects, particularly pine sawflies (family Diprionidae). The sex pheromones in this family are typically esters (acetates or propionates) of long-chain methyl-branched secondary alcohols, with the most well-known being 3,7-dimethylpentadecan-2-ol, commonly known as diprionol. nih.govresearchgate.netresearchgate.net

Comparative analysis reveals a common structural backbone for pheromonal activity in this insect group. The sex pheromone precursor in Diprionidae is often a 3,7-dimethylalkan-2-ol with a chain length of 11 to 16 carbons. researchgate.net For instance, the introduced pine sawfly, Diprion similis, uses the propanoate of (2S,3R,7R)-3,7-dimethylpentadecan-2-ol as its primary sex pheromone. mdpi.comdiva-portal.org Females are found to contain about 15 ng of the diprionol precursor. nih.govdiva-portal.org Similarly, other species like Neodiprion sertifer use esters of (2S,3S,7S)-3,7-dimethyl-2-pentadecanol. researchgate.net

The specificity of the pheromonal signal is highly dependent on the stereochemistry of the alcohol. Diprionol has three chiral centers, allowing for eight possible stereoisomers. diva-portal.org Different species, and even different populations of the same species, respond to specific stereoisomers while other isomers can act as antagonists, inhibiting the attraction. researchgate.net For example, in European populations of N. sertifer, the (2S,3R,7R)-isomer of diprionyl acetate (B1210297) inhibits the attraction of males to the primary (2S,3S,7S) pheromone component. researchgate.net

Although shorter-chained, this compound shares the core 3,7-dimethyl-2-ol structure. Related C10 compounds are known to be involved in insect communication. For example, (S)-3,7-dimethyl-2-oxo-oct-6-ene-1,3-diol has been identified as a male-produced aggregation pheromone in the Colorado potato beetle. researchgate.net Another related compound, (Z)-3,7-Dimethylocta-2,6-dienyl octanoate, functions as a component in the pheromone systems of certain moths and other insects. ontosight.ai These examples underscore the importance of the dimethyloctane skeleton in constructing signaling molecules for chemo-communication.

Table 1: Comparative Analysis of Pheromonal Compounds

| Compound Name | Chemical Formula | Organism | Pheromonal Role |

|---|---|---|---|

| 3,7-dimethylpentadecan-2-ol (Diprionol) | C₁₇H₃₆O | Pine Sawflies (e.g., Diprion similis) | Precursor to the primary sex pheromone (esterified form). nih.govmdpi.comdiva-portal.org |

| (S)-3,7-dimethyl-2-oxo-oct-6-ene-1,3-diol | C₁₀H₁₆O₃ | Colorado Potato Beetle (Leptinotarsa decemlineata) | Male-produced aggregation pheromone. researchgate.net |

| (Z)-3,7-Dimethylocta-2,6-dienyl octanoate | C₁₈H₃₂O₂ | Various moths and insects | Component of sex or aggregation pheromone systems. ontosight.ai |

| This compound | C₁₀H₂₂O | Not specified as a primary pheromone | Structurally related to known pheromone classes. nist.gov |

Role as Signaling Molecules in Inter-Species Interactions

Beyond intraspecies pheromonal communication, volatile organic compounds (VOCs) like this compound and its relatives act as semiochemicals that mediate interactions between different species, such as between plants and insects. bac-lac.gc.ca Plants release complex bouquets of VOCs that can attract pollinators or, conversely, repel herbivores. nih.govuwo.ca

Many plant-insect interactions are modulated by these volatile emissions. uwo.ca For instance, the antennae of various fly species that pollinate the deceptive Arum maculatum are sensitive to a wide array of floral volatiles, including terpenoid alcohols. nih.gov While a direct role for this compound in a specific plant-insect interaction is not prominently documented, its structural analog, 3,7-dimethyloct-2-en-1-ol, is noted to function as a signaling molecule that can influence insect behaviors like foraging.

The release of VOCs from an organism can signal its presence or state to others. For example, VOCs emitted by insects can be used by predators or parasitoids to locate their hosts. Furthermore, compounds produced by one organism can have unintended signaling effects on another. The structural similarity of this compound to known insect pheromones and plant volatiles suggests its potential to interfere with or participate in these complex chemical conversations within an ecosystem.

Occurrence and Function in Natural Product Chemistry of Organisms (e.g., comparison with preen gland lipids containing 3,7-dimethyloctan-1-ol)

Isomers of 3,7-dimethyloctanol are found in a variety of natural sources, from plant essential oils to animal secretions. solubilityofthings.comnih.gov The tertiary alcohol isomer, 3,7-dimethyloctan-3-ol (B3427242), has been identified in plants such as Persicaria hydropiperoides and Mangifera indica. nih.gov The related dienol, 3,7-dimethylocta-1,6-dien-3-ol, has been detected in edible insects. nih.gov

A particularly well-documented role for a structural isomer is that of 3,7-dimethyloctan-1-ol (B75441), which is a key component of the preen gland (uropygial gland) secretions in certain birds, especially those of the order Pelecaniformes (e.g., gannets). researchgate.netoup.com The preen gland produces a waxy substance that birds apply to their feathers. oup.com While long believed to be primarily for waterproofing and feather maintenance, these secretions also have a crucial antimicrobial function. oup.comauburn.edu

Table 2: Natural Occurrence of 3,7-Dimethyloctanol Isomers and Related Compounds

| Compound Name | Isomer Type | Natural Source | Function/Context |

|---|---|---|---|

| 3,7-dimethyloctan-1-ol | Primary Alcohol | Preen gland wax of Pelecaniform birds. researchgate.netauburn.edu | Antimicrobial and antifungal agent. researchgate.net |

| This compound | Secondary Alcohol | General terpenoid structure. nist.gov | Potential signaling and antimicrobial roles. |

| 3,7-dimethyloctan-3-ol | Tertiary Alcohol | Persicaria and Mangifera plant species. nih.gov | Component of plant volatiles. |

| 3,7-dimethylocta-1,6-dien-3-ol | Dienol | Edible insects. nih.gov | Component of insect volatile profile. |

Antimicrobial and Antifungal Properties in Environmental and Ecological Contexts (e.g., 7-methoxy derivative activity)

The antimicrobial properties observed in the preen gland lipids containing 3,7-dimethyloctan-1-ol are part of a broader activity profile for this class of compounds. Research indicates that related molecules, such as 3,7-dimethyloct-2-en-1-ol, possess antimicrobial capabilities attributed to their ability to disrupt microbial cell membranes.

Derivatives of 3,7-dimethyloctanol have also been synthesized and investigated for their biological activities. The 7-methoxy derivative, in particular, demonstrates notable properties. For instance, 7-methoxy-3,7-dimethyloctan-2-ol (B1581215) is prepared synthetically for use in perfumery, valued for its sandalwood-like aroma. chemicalbook.com Its aldehyde analog, 7-methoxy-3,7-dimethyloctanal, is also noted for its potential antimicrobial activity, which may be due to its ability to disrupt microbial cell membranes. The primary alcohol version, (S)-(+)-7-methoxy-3,7-dimethyloctan-1-ol, is explicitly cited for its antimicrobial and insect-repellent properties. lookchem.com

This antimicrobial action is not limited to bacteria. Analogues such as 3,7-dimethyl-7-hydroxy-2-octen-6-olide have been synthesized and shown to have significant antifungal activity against various plant pathogens, indicating the potential for these structures to be optimized as antifungal agents. sioc-journal.cn The collective evidence suggests that the 3,7-dimethyloctane skeleton serves as a valuable scaffold for molecules involved in chemical defense across different biological systems.

Advanced Spectroscopic and Chromatographic Characterization of 3,7 Dimethyloctan 2 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 3,7-Dimethyloctan-2-ol. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In a typical analysis, the compound is separated from impurities on a GC column, and its purity can be determined by comparing the area of its peak to the total area of all peaks in the chromatogram. Industrial-scale production often aims for purities exceeding 98%, as verified by GC-MS.

Following separation, the mass spectrometer fragments the eluted molecules and records the mass-to-charge ratio (m/z) of these fragments. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]+ would correspond to the molecular weight of this compound (158.28 g/mol ). Key fragment ions provide evidence for the compound's structure. For instance, the loss of a water molecule (H₂O) from the alcohol is a common fragmentation pathway, leading to a peak at m/z 140. Other characteristic fragments would result from the cleavage of C-C bonds along the alkyl chain. This technique is also used for the identification of related compounds in various matrices, such as feed additives. legislation.gov.uklegislation.gov.uk

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Interpretation |

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl group |

| 140 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 115 | [C₈H₁₉]⁺ | Cleavage at C2-C3 bond |

| 87 | [C₅H₁₁O]⁺ | Cleavage at C4-C5 bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation from the terminus |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. nd.edubbhegdecollege.com Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within this compound.

In a ¹H NMR spectrum, the chemical shift of each proton signal indicates its electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows the number of adjacent protons. For this compound, one would expect distinct signals for the methyl groups, the methylene (B1212753) protons, the methine protons, and the hydroxyl proton. The proton on the carbon bearing the hydroxyl group (C2) would appear as a characteristic multiplet.

The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shift of these signals helps to identify the type of carbon (e.g., CH₃, CH₂, CH, C-OH). Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding network by showing correlations between protons and carbons. nd.edubmrb.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~1.15 (d) | ~23.5 |

| C2 (CH-OH) | ~3.70 (m) | ~68.0 |

| C3 (CH₂) | ~1.30-1.50 (m) | ~39.0 |

| C4 (CH₂) | ~1.20-1.40 (m) | ~25.0 |

| C5 (CH₂) | ~1.10-1.30 (m) | ~37.0 |

| C6 (CH₂) | ~1.00-1.20 (m) | ~28.0 |

| C7 (CH) | ~1.50 (m) | ~29.0 |

| C8 (CH₃) | ~0.85 (d) | ~22.5 |

| C9 (CH₃) | ~0.85 (d) | ~22.5 |

| C10 (CH₃) | ~0.90 (d) | ~19.5 |

Note: (d) = doublet, (m) = multiplet. Predicted values are approximate and can vary based on solvent and other experimental conditions.

Chiral Gas Chromatography for Enantiomeric Excess Determination and Stereoisomer Resolution

This compound possesses two chiral centers at positions C2 and C7. This results in the existence of four possible stereoisomers: (2R,7R), (2S,7S), (2R,7S), and (2S,7R). These stereoisomers are non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereomers). Chiral Gas Chromatography is the primary method used to separate and quantify these different stereoisomers. libretexts.orggcms.cz

This technique utilizes a capillary column with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. libretexts.org The chiral environment of the CSP interacts differently with each stereoisomer, leading to different retention times and allowing for their separation. By integrating the peak areas of the separated stereoisomers, one can determine the enantiomeric excess (ee%) and diastereomeric ratio of a given sample. This is crucial in applications where the biological or sensory properties are specific to a particular stereoisomer. aocs.org

Table 3: Hypothetical Chiral GC Separation of this compound Stereoisomers

| Stereoisomer | Hypothetical Retention Time (min) |

| (2R, 7S) | 25.2 |

| (2S, 7R) | 25.8 |

| (2R, 7R) | 26.5 |

| (2S, 7S) | 27.1 |

Note: Retention times are illustrative and depend on the specific chiral column and analytical conditions used.

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

Detecting trace amounts of this compound in environmental samples, such as air or water, or in complex matrices like food and consumer products, requires highly sensitive and selective analytical methods. europa.eueuropa.eu Modern techniques often involve a pre-concentration step followed by advanced chromatographic analysis.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation method where a coated fiber adsorbs volatile compounds from the headspace above a sample. mdpi.comnih.gov This effectively concentrates the analyte before it is desorbed into the GC-MS system, significantly lowering detection limits.

For enhanced selectivity and sensitivity in complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) can be employed. nih.gov This technique provides superior separation by using two different GC columns, allowing for the resolution of compounds that would co-elute in a one-dimensional separation. For targeted quantitative analysis, a triple quadrupole mass spectrometer (QqQ-MS) operating in selected reaction monitoring (SRM) mode offers exceptional sensitivity and specificity, making it ideal for monitoring low concentrations of the compound. nih.gov These advanced methods are vital for assessing the environmental fate and exposure levels of this compound. directpcw.com

Structure Activity Relationship Sar and Structural Analogue Studies of 3,7 Dimethyloctan 2 Ol

Comparative Analysis of Positional Isomers: 3,7-Dimethyloctan-1-ol (B75441) and 3,7-Dimethyloctan-3-ol (B3427242)

The octanol (B41247) backbone of 3,7-dimethyloctan-2-ol allows for the placement of the hydroxyl (-OH) group at different carbon positions, creating a series of positional isomers with distinct properties. Among these, 3,7-dimethyloctan-1-ol and 3,7-dimethyloctan-3-ol are particularly instructive for comparative analysis. These isomers share the same molecular formula (C10H22O) and carbon skeleton but differ in the location of the hydroxyl group, which classifies them as primary, secondary, and tertiary alcohols, respectively. nih.govnih.govsolubilityofthings.com This fundamental difference has profound implications for their chemical reactivity and biological functionality.

Influence of Hydroxyl Group Position on Chemical Reactivity and Biological Functionality

The classification of an alcohol as primary, secondary, or tertiary is a key determinant of its chemical reactivity, particularly in oxidation reactions.

3,7-Dimethyloctan-1-ol (Primary Alcohol): The hydroxyl group is attached to a carbon that is bonded to only one other carbon atom. Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids. This reactivity makes them versatile intermediates in organic synthesis.

This compound (Secondary Alcohol): The hydroxyl group is on a carbon connected to two other carbons. Secondary alcohols can be oxidized to form ketones, but no further oxidation occurs without breaking carbon-carbon bonds.

3,7-Dimethyloctan-3-ol (Tertiary Alcohol): The hydroxyl group is bonded to a carbon attached to three other carbons. Tertiary alcohols are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. solubilityofthings.com

This variation in reactivity extends to their biological functionality. The hydroxyl group's position influences how the molecule interacts with biological targets. For instance, the ability to form hydrogen bonds is crucial for receptor binding. While all three isomers can act as hydrogen bond donors via the -OH group, the steric hindrance around this group increases from primary to tertiary. This can affect the binding affinity and specificity for biological receptors, such as olfactory receptors or enzymes.

In terms of biological applications, 3,7-dimethyloctan-1-ol is noted for its pleasant aroma and is used as a fragrance ingredient. It has also been investigated for its potential as an antimicrobial agent, where its mechanism may involve the disruption of microbial cell membranes. 3,7-Dimethyloctan-3-ol is also utilized as a fragrance and flavoring agent. solubilityofthings.com The differing accessibility and electronic environment of the hydroxyl group in each isomer likely contribute to variations in the intensity and character of their scent profiles and the efficacy of their biological activities.

| Property | 3,7-Dimethyloctan-1-ol | This compound | 3,7-Dimethyloctan-3-ol |

|---|---|---|---|

| IUPAC Name | 3,7-Dimethyloctan-1-ol | This compound | 3,7-Dimethyloctan-3-ol |

| Synonyms | Tetrahydrogeraniol, Dihydrocitronellol | - | Tetrahydrolinalool |

| CAS Number | 106-21-8 | 15340-96-2 | 78-69-3 |

| Molecular Formula | C10H22O | ||

| Molecular Weight | 158.28 g/mol | ||

| Alcohol Class | Primary | Secondary | Tertiary |

| Known Biological Roles | Fragrance, Antimicrobial, Insect Pheromone | Fragrance Ingredient | Fragrance, Flavoring Agent |

Stereochemical Effects on Molecular Interactions and Recognition

Stereochemistry adds another layer of complexity and specificity to the structure-activity relationships of these alcohols. Chirality, or the "handedness" of a molecule, is critical in biological systems where receptors and enzymes are themselves chiral.

This compound possesses two chiral centers (at carbons 2 and 3), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, which include pairs of enantiomers and diastereomers, have the same connectivity but different three-dimensional arrangements of their atoms. nih.govyoutube.com This difference in 3D shape is crucial for molecular recognition by biological targets.

The principle of chiral recognition dictates that enantiomers can exhibit different biological activities because they will interact differently with chiral receptors, much like a left hand fits poorly into a right-handed glove. nih.govuni-tuebingen.de For example, in olfaction, the chiral olfactory receptors in the nose can distinguish between enantiomers of a fragrance molecule, often perceiving them as having different scents or different odor intensities.

While specific comparative studies on all stereoisomers of this compound are limited, the principles apply. The precise spatial orientation of the hydroxyl group and the methyl groups relative to the carbon backbone will determine the goodness of fit within a receptor's binding pocket. One stereoisomer might achieve a perfect complementary fit, leading to strong binding and a potent biological response, while another may bind weakly or not at all. For instance, the (S)-isomer of the related 3,7-dimethyloctan-1-ol is noted for its distinct rosy scent in perfumery, highlighting how a single chiral center can influence sensory perception. Therefore, the stereochemistry of this compound is a critical factor in its SAR, influencing its interactions and ultimate biological function.

SAR of Functionalized this compound Derivatives (e.g., Methoxy (B1213986) and Triazole Analogs)

Functionalization of the this compound scaffold by introducing new chemical groups is a key strategy for modifying its physicochemical properties and biological activity. Methoxy and triazole groups are two such functionalities that can impart significant changes.

The introduction of a methoxy (-OCH3) group can alter a molecule's polarity, hydrogen bonding capability, and metabolic stability. A notable example is 7-methoxy-3,7-dimethyloctan-2-ol (B1581215) . This derivative is used in skin care products as an antioxidant and an inhibitor of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to skin aging. cymitquimica.com This represents a significant shift in biological activity from the parent alcohol, which is primarily known as a fragrance component. The addition of the methoxy group creates a molecule with a different electronic and steric profile, enabling it to interact with an enzymatic active site that the parent alcohol cannot.

| Property | 7-methoxy-3,7-dimethyloctan-2-ol |

|---|---|

| IUPAC Name | 7-methoxy-3,7-dimethyloctan-2-ol |

| CAS Number | 41890-92-0 |

| Molecular Formula | C11H24O2 |

| Molecular Weight | 188.31 g/mol |

| Functional Groups | Hydroxyl (-OH), Ether (-OCH3) |

| Reported Biological Activity | Matrix Metalloproteinase (MMP) Inhibitor, Antioxidant |

The incorporation of a triazole ring is another powerful strategy in medicinal chemistry. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are metabolically stable and capable of participating in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. mdpi.com Although specific triazole derivatives of this compound are not widely reported in the literature, the principles of SAR suggest they would be promising candidates for novel biological activities. Synthesizing such an analog, for example by converting the hydroxyl group to an azide (B81097) and then reacting it with an alkyne via a "click chemistry" cycloaddition, could yield compounds with potential antimicrobial, antifungal, or anticancer properties, activities for which triazole derivatives are well-known. mdpi.commdpi.com

Computational Chemistry Approaches for Molecular Modeling and SAR Prediction

Computational chemistry provides invaluable tools for predicting and rationalizing the structure-activity relationships of molecules like this compound and its analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to investigate potential biological activities before undertaking extensive synthesis and testing.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For molecules like terpene alcohols, QSAR models can predict activities such as toxicity, neuroprotection, or analgesic effects based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, and molecular shape). nih.govresearchgate.netresearchgate.net By analyzing a set of known active and inactive analogues, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, helping to prioritize the most promising candidates for synthesis.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is widely used in fragrance research to understand how odorant molecules interact with specific olfactory receptors. researchgate.netnih.gov By docking the different positional isomers and stereoisomers of 3,7-dimethyloctanol into a modeled olfactory receptor, scientists can hypothesize why they have different scent profiles. The docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and calculate a binding energy score, which can be correlated with the potency of the molecule. mdpi.comkennesaw.edu These computational approaches provide a powerful, resource-efficient means to guide the design of new analogues with desired biological functions.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 3,7-Dimethyloctan-2-ol with high yield and purity?

Answer:

- Synthesis : Use Grignard or organometallic reactions to introduce methyl branches, followed by controlled oxidation/reduction steps. For example, alkylation of a ketone precursor (e.g., 3,7-dimethyloctan-2-one) with a methylating agent under inert conditions.

- Purification : Employ fractional distillation to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate) to remove stereochemical byproducts. Confirm purity via GC-MS (>95% purity threshold) .

- Characterization : Validate structure using H and C NMR (e.g., δ ~1.2–1.5 ppm for methyl groups, δ ~3.5 ppm for hydroxyl proton), IR (broad O-H stretch ~3200–3600 cm), and high-resolution mass spectrometry (HRMS) .

Q. How is the IUPAC nomenclature of this compound validated, and what are its key structural isomers?

Answer:

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Answer:

- Key Techniques :

- Data Interpretation : Compare with literature spectra (e.g., NIST Chemistry WebBook) to confirm assignments .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point, solubility) be resolved during experimental design?

Answer:

- Approach :

- Reproducibility Checks : Repeat measurements under standardized conditions (e.g., ASTM methods for boiling point determination).

- Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting points vs. capillary tube methods).

- Literature Review : Compare datasets from peer-reviewed journals (avoiding non-curated sources like commercial databases) .

- Example : If boiling point varies (e.g., 210–220°C), confirm purity via GC and test under reduced pressure to isolate compound-specific data .

Q. What strategies are recommended for assessing the compound’s safety profile in laboratory settings?

Answer:

- Toxicity Screening :

- Handling Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection, fume hoods for volatile exposure) as outlined in safety data sheets .

Q. How can researchers design experiments to investigate the ecological impact of this compound?

Answer:

Q. What advanced techniques optimize stereoselective synthesis of this compound?

Answer:

- Catalytic Methods : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation of ketone precursors.

- Analytical Validation :

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Optical Rotation : Measure specific rotation ([α]) to confirm enantiomeric excess (>90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.